

Chemical formula and molecular weight of Argpyrimidine

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Compound of Interest

Compound Name: Argpyrimidine

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Argpyrimidine: A Technical Guide for Researchers

An In-depth Examination of the Advanced Glycation End-Product in Cellular Stress and Disease

Abstract

Argpyrimidine is a significant advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of arginine residues with methylglyoxal (MGO).[1] This document provides a comprehensive technical overview of **Argpyrimidine**, including its chemical properties, formation pathways, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development who are investigating cellular stress, aging, and metabolic diseases such as diabetes.[1][2] The guide details experimental protocols for the synthesis and quantification of **Argpyrimidine** and presents its known signaling implications through diagrammatic representations.

Chemical Properties and Structure

Argpyrimidine is an organic compound with the chemical formula $C_{11}H_{18}N_4O_3$ and a molecular weight of 254.29 g/mol.[1][3] It is structurally defined as (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid.[3] The formation of **Argpyrimidine** introduces

a fluorescent pyrimidine ring structure onto the arginine residue, a characteristic that is often utilized in its detection.[2]

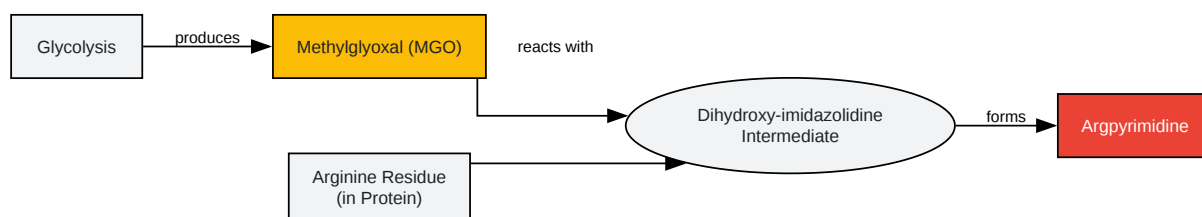
Table 1: Physicochemical Properties of Argpyrimidine

Property	Value	Reference
Chemical Formula	C11H18N4O3	[1]
Molecular Weight	254.29 g/mol	[3][4]
IUPAC Name	(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid	[3]
CAS Number	195143-52-3	[1]
Melting Point	207 °C (decomposed)	[4]
Boiling Point	517.2±60.0 °C (Predicted)	[4]
pKa	2.48±0.24 (Predicted)	[4]
Exact Mass	254.13789045 Da	[3]

Endogenous and Exogenous Formation

Endogenous Synthesis: In biological systems, **Argpyrimidine** is formed from the reaction of methylglyoxal (MGO) with arginine residues in proteins.[1] MGO is a reactive dicarbonyl compound primarily produced as a byproduct of glycolysis.[1] The formation of **Argpyrimidine** is a part of the Maillard reaction and is considered a marker of dicarbonyl stress.[1]

Exogenous Sources: **Argpyrimidine** can also be formed in foods during cooking and processing through the Maillard reaction, contributing to the browning and flavor of heated food products.[1]



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*Endogenous formation pathway of **Argpyrimidine**.*

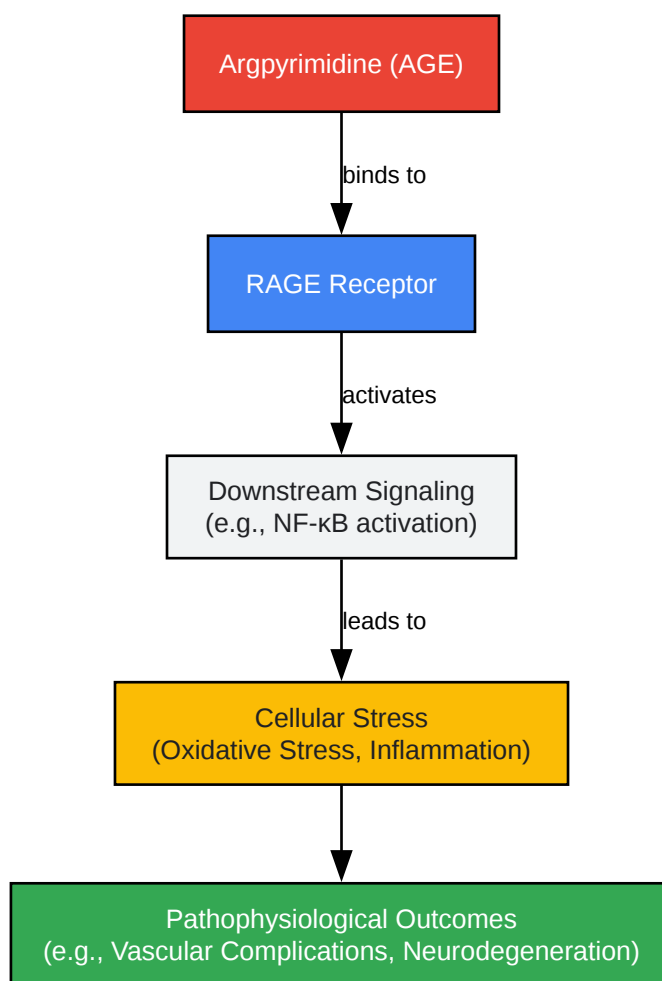
Biological Significance and Signaling Pathways

Argpyrimidine is implicated in the pathophysiology of several age-related and metabolic diseases. As an advanced glycation end-product (AGE), it can contribute to cellular dysfunction by altering protein structure and function.

The accumulation of **Argpyrimidine** has been linked to:

- **Diabetes Mellitus:** Increased glucose levels in diabetics can lead to higher MGO production and subsequent **Argpyrimidine** formation.^[1]
- **Aging and Neurodegenerative Diseases:** **Argpyrimidine** is a biomarker for aging and has been associated with neurodegenerative conditions like Alzheimer's disease through the activation of microglia and macrophages.^[1]
- **Oxidative Stress:** The formation of AGEs like **Argpyrimidine** is associated with increased oxidative stress, leading to damage of cellular macromolecules.^[1]

Argpyrimidine and other AGEs can exert their effects by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a cascade of downstream signaling events, leading to inflammation and cellular damage.



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*Simplified RAGE signaling pathway initiated by **Argpyrimidine**.*

Experimental Protocols

In Vitro Synthesis of Argpyrimidine Standard

This protocol is adapted from the procedure for preparing an **Argpyrimidine** standard for analytical purposes.[2]

Materials:

- N α -acetyl-L-arginine
- Methylglyoxal (MGO)

- 100 mM Sodium Phosphate Buffer (pH 7.4)
- RP-18 column for purification
- Leucine aminopeptidase
- HPLC system
- Mass spectrometer

Procedure:

- Prepare a solution of 100 mM N α -acetyl-L-arginine and 100 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).
- Incubate the mixture at 70°C for 72 hours.[\[2\]](#)
- Monitor the formation of N α -acetyl**argpyrimidine** by HPLC. The product exhibits fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 385 nm.
[\[2\]](#)
- Purify the resulting N α -acetyl**argpyrimidine** using an RP-18 column.[\[2\]](#)
- Confirm the identity of the purified product by mass spectrometry (expected molecular mass of 298.11 Da) and NMR spectroscopy.[\[2\]](#)
- To obtain the de-acetylated **Argpyrimidine** standard, perform enzymatic hydrolysis of the purified N α -acetyl**argpyrimidine** using leucine aminopeptidase at 37°C for 48 hours.[\[2\]](#)

Quantification of Argpyrimidine in Biological Samples by HPLC

This protocol outlines the general steps for the detection and quantification of **Argpyrimidine** in protein samples.[\[2\]](#)[\[5\]](#)

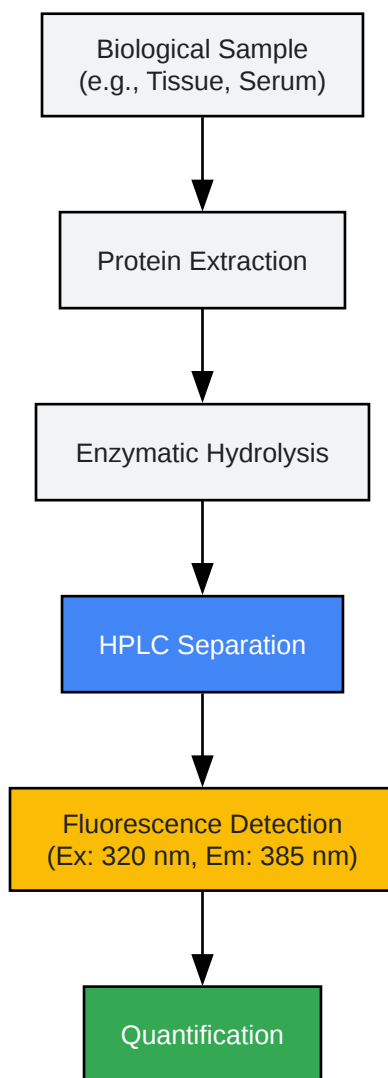
Materials:

- Protein sample (e.g., tissue homogenate, serum)

- Enzymatic hydrolysis solution (e.g., pepsin, Pronase E, leucine aminopeptidase)[2]
- HPLC system with a fluorescence detector
- **Argpyrimidine** standard

Procedure:

- Protein Extraction and Hydrolysis:
 - Extract proteins from the biological sample.
 - Perform exhaustive enzymatic hydrolysis of the protein sample to release individual amino acids, including **Argpyrimidine**. A sequential digestion with multiple proteases (e.g., pepsin, pronase, leucine aminopeptidase) is often employed.[2]
- HPLC Analysis:
 - Separate the amino acids in the hydrolysate using reverse-phase HPLC.
 - Detect **Argpyrimidine** using a fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[2]
- Quantification:
 - Create a calibration curve using the prepared **Argpyrimidine** standard.
 - Quantify the amount of **Argpyrimidine** in the sample by comparing its peak area to the calibration curve.[2]



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*General workflow for **Argpyrimidine** quantification.*

Quantitative Data

The levels of **Argpyrimidine** can vary significantly depending on the tissue and disease state.

Table 2: Reported Concentrations of Argpyrimidine in Human Tissues

Sample Type	Condition	Argpyrimidine Concentration (pmol/mg protein)	Reference
Serum Proteins	Non-diabetic	4.4 ± 3.4	[5]
Serum Proteins	Diabetic	9.3 ± 6.7	[5]
Lens Proteins	Aged non-cataractous	~30 (approx. from graph)	[5]
Lens Proteins	Brunescent cataractous	~210 (approx. from graph)	[5]
Amyloid Fibrils	Familial Amyloidotic Polyneuropathy (FAP)	162.40 ± 9.05	[2]
Amyloid Fibrils	Non-FAP Control	Not detected / ~1 (in one subject)	[2]

Conclusion

Argpyrimidine is a key advanced glycation end-product that serves as a valuable biomarker for dicarbonyl stress, aging, and various pathologies. Understanding its formation, biological roles, and accurate quantification is crucial for research into the mechanisms of age- and diabetes-related diseases and for the development of potential therapeutic interventions targeting the AGE-RAGE axis. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the impact of **Argpyrimidine** in biological systems.

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